molecular formula C14H11N3 B13055667 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B13055667
M. Wt: 221.26 g/mol
InChI Key: JDTYDLNCWXJDCJ-UHFFFAOYSA-N
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Description

1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol. This reaction is carried out at temperatures between 150–200°C in an autoclave . An alternative synthesis involves the reaction of acrylonitrile and acetylene below 130–140°C in the presence of organocobalt compounds as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential for maintaining high purity and yield.

Scientific Research Applications

Medicinal Chemistry Applications

Imaging Agents
One of the notable applications of 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is its use as an imaging agent for neurofibrillary tangles associated with Alzheimer's disease. According to a patent (WO2015188368A1), compounds within the pyrrolo[2,3-c]pyridine class have been developed for this purpose due to their ability to bind selectively to tau protein aggregates in the brain. This specificity allows for enhanced imaging contrast in neuroimaging techniques, facilitating early diagnosis and monitoring of neurodegenerative conditions .

Synthesis of Bioactive Compounds

Drug Development
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its structural features allow it to participate in numerous chemical reactions, including cycloadditions and nucleophilic substitutions. This versatility is essential in the design of new pharmaceuticals targeting a range of diseases. For instance, the incorporation of the pyrrolo[2,3-c]pyridine moiety into larger molecular frameworks has been shown to enhance biological activity and selectivity against specific biological targets .

Material Science Applications

Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of functional polymers. The vinyl group allows for polymerization reactions that lead to the formation of novel copolymers with tailored properties. These materials can be designed for applications such as drug delivery systems or as components in electronic devices due to their conductive properties when doped appropriately .

Case Study 1: Neuroimaging

A study utilizing derivatives of this compound demonstrated its efficacy in binding to tau aggregates in vitro. The research highlighted that these compounds could potentially serve as tracers in positron emission tomography (PET) scans for Alzheimer's patients, providing a non-invasive method for monitoring disease progression .

Case Study 2: Anticancer Activity

Another investigation focused on synthesizing analogs of this compound to evaluate their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell proliferation .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryImaging agents for Alzheimer'sSelective binding to tau aggregates enhances imaging contrast
Drug DevelopmentSynthesis of bioactive compoundsVersatile building block enhances biological activity
Material ScienceFunctional polymersVinyl group enables polymerization for drug delivery systems

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is unique due to its combined pyridine and pyrrole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile building block in organic synthesis and its efficacy in biomedical applications.

Biological Activity

1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a compound belonging to the pyrrolopyridine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H10N2\text{C}_{12}\text{H}_{10}\text{N}_2

This compound features a pyrrole ring fused with a pyridine moiety, which is critical for its biological activity.

Antitumor Activity

Numerous studies have indicated that compounds within the pyrrolopyridine class exhibit significant antitumor activity. For instance, research has demonstrated that derivatives of pyrrolo[2,3-c]pyridine can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism typically involves cell cycle arrest and disruption of tubulin dynamics.

Table 1: Antitumor Activity of Pyrrolopyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundA5490.15Apoptosis induction
10t (related derivative)HeLa0.12Tubulin polymerization inhibition
10t (related derivative)MCF-70.21Disruption of microtubule dynamics

The above data highlights the potency of these compounds against different cancer cell lines, emphasizing their potential as therapeutic agents.

The biological activity of this compound is largely attributed to its ability to inhibit key cellular pathways involved in tumor growth:

  • Apoptosis Induction : Studies have shown that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been observed to arrest the cell cycle at the G2/M phase, preventing cell division.
  • Tubulin Dynamics Disruption : Some derivatives inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrrolopyridine derivatives is essential for optimizing their biological activity. Modifications at specific positions on the pyrrole or pyridine rings can significantly affect their potency and selectivity.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-withdrawing groups at certain positions enhances antitumor activity.
  • Ring Fusion : The structural rigidity provided by ring fusion contributes to improved binding affinity for target proteins involved in cancer progression.
  • Hydrazone Moiety : Incorporating hydrazone functionalities has shown to improve the anticancer properties of related compounds.

Case Studies

Several case studies have explored the efficacy of this compound and its derivatives:

  • A study conducted by researchers in 2018 focused on synthesizing novel derivatives and evaluating their cytotoxic effects on A549 cells. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity .
  • Another research effort highlighted the design and synthesis of colchicine-binding site inhibitors derived from pyrrolopyridines, demonstrating moderate to excellent antitumor activities across multiple cancer cell lines .

Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

1-(5-ethenylpyridin-2-yl)pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C14H11N3/c1-2-11-3-4-14(16-9-11)17-8-6-12-5-7-15-10-13(12)17/h2-10H,1H2

InChI Key

JDTYDLNCWXJDCJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C(C=C1)N2C=CC3=C2C=NC=C3

Origin of Product

United States

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